(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol
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Overview
Description
(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzylamino group, a chlorofluorophenyl group, and a propane-1,3-diol backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol typically involves multiple steps, including the formation of the chiral centers and the introduction of the benzylamino and chlorofluorophenyl groups. Common synthetic routes may include:
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization.
Nucleophilic Substitution: Introduction of the benzylamino group via nucleophilic substitution reactions.
Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biology, this compound may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its activity against specific biological targets, such as enzymes or receptors.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((Methylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol: Similar structure with a methylamino group instead of a benzylamino group.
(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-bromophenyl)propane-1,3-diol: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol lies in its specific combination of functional groups and chiral centers. This combination may confer unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H19ClFNO2 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H19ClFNO2/c18-15-7-6-13(8-16(15)19)17(22)14(11-21)10-20-9-12-4-2-1-3-5-12/h1-8,14,17,20-22H,9-11H2 |
InChI Key |
IVLXEJZPUZGLES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CO)C(C2=CC(=C(C=C2)Cl)F)O |
Origin of Product |
United States |
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